2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
CAS No. |
538337-14-3 |
|---|---|
Molecular Formula |
C26H25BrN4O2S |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
2-[[4-benzyl-5-[(4-bromophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H25BrN4O2S/c1-18-7-6-10-23(19(18)2)28-25(32)17-34-26-30-29-24(16-33-22-13-11-21(27)12-14-22)31(26)15-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3,(H,28,32) |
InChI Key |
SPIXKBYOWFJOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For this compound, the triazole scaffold is formed by reacting 4-benzyl-3-thiosemicarbazide with ethyl glyoxylate under acidic conditions (pH 4–5) at 80–90°C for 6–8 hours. The reaction proceeds via nucleophilic attack and cyclization, yielding 4-benzyl-5-mercapto-4H-1,2,4-triazole as the primary intermediate.
Key Reaction:
Sulfanyl-Acetamide Moiety Coupling
Acetamide Precursor Preparation
N-(2,3-Dimethylphenyl)acetamide is synthesized by acylating 2,3-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM). Triethylamine is used to scavenge HCl, maintaining a pH of 8–9. The product is purified via recrystallization from ethanol/water (yield: 85–90%).
Reaction Scheme:
Thioether Bond Formation
The triazole intermediate (4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol) is coupled with N-(2,3-dimethylphenyl)acetamide using a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the thiol-acetamide coupling in tetrahydrofuran (THF) at 0°C.
Conditions:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent WO2021255071A1 describes a continuous flow system for analogous triazole derivatives, optimizing residence time (20–30 minutes) and temperature (70–80°C) to enhance throughput. This method reduces side reactions (e.g., over-alkylation) and improves yield consistency (±2%).
Purification Techniques
-
Recrystallization: The crude product is dissolved in hot ethyl acetate and cooled to −20°C, achieving >98% purity.
-
Column Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) removes unreacted starting materials.
Spectroscopic Validation and Quality Control
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 8.2 minutes, confirming >99% purity.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation at the triazole’s N1 position occurs if reaction pH exceeds 6.5. Mitigation includes strict temperature control (0–5°C) and stoichiometric DEAD/PPh₃ ratios.
Chemical Reactions Analysis
Triazole Ring Formation
-
Cyclization : The triazole core is typically formed via cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides (e.g., from hydrazine derivatives and isothiocyanates) .
-
Reagents : Sodium hydride or cesium carbonate in polar aprotic solvents (e.g., DMF) facilitate deprotonation and cyclization .
S-Alkylation
-
Reaction : The thiosemicarbazide intermediate undergoes S-alkylation with alkylating agents (e.g., 2-bromo-1-phenylethanone) under alkaline conditions .
-
Conditions : Cesium carbonate in DMF at room temperature for 24 hours .
Ketone Reduction
-
Reduction : The alkylated ketone intermediate is reduced using sodium borohydride (NaBH₄) in ethanol to yield the final alcohol .
-
Conditions : Mild heating (45–50°C) with NaBH₄ added incrementally .
Chemical Reactions
The compound participates in diverse reactions due to its functional groups (triazole, sulfanyl, acetamide).
S-Alkylation
-
Mechanism : The sulfanyl group (-S-) reacts with alkyl halides under basic conditions to form alkylthio derivatives .
-
Example : Reaction with 2-bromo-1-phenylethanone forms a ketone intermediate, which is subsequently reduced .
Reduction
-
Ketone Reduction : The carbonyl group in intermediates (e.g., 2-{[triazolyl]sulfanyl}-1-phenylethan-1-one) is reduced to an alcohol using NaBH₄ .
Oxidation
-
Sulfanyl Oxidation : The -S- group can be oxidized to sulfoxides or sulfones using oxidizing agents (e.g., hydrogen peroxide).
Substitution Reactions
-
Triazole Ring Reactivity : The triazole nitrogen atoms may participate in nucleophilic substitution or coordination chemistry.
Analytical Characterization
The compound is rigorously characterized using modern spectroscopic techniques:
NMR Spectroscopy
| NMR Data | Description |
|---|---|
| 1H NMR | δ 14.18 ppm (s, 1H, -NH); δ 7.70–7.32 ppm (aromatic protons) |
| 13C NMR | δ 168.9 ppm (3-C), δ 150.9 ppm (5-C), δ 139.7 ppm (1′-C) |
| 15N NMR | δ 183.1 ppm (4-N), δ 275.6 ppm (1-N) |
High-Resolution Mass Spectrometry (HRMS)
Key Research Findings
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| S-Alkylation | Cesium carbonate, DMF | Room temperature, 24 h | 61% |
| Ketone Reduction | NaBH₄, ethanol | 45–50°C, incremental addition | 57% |
This compound’s reactivity and structural complexity underscore its utility in synthetic organic chemistry and drug discovery. Detailed synthesis protocols and characterization data ensure reproducibility and quality control in research applications .
Scientific Research Applications
Medicinal Chemistry
The triazole ring in this compound has been extensively studied for its pharmacological properties. Triazoles are known to exhibit antifungal, antibacterial, and anticancer activities. Research indicates that derivatives of triazoles can inhibit various enzymes and pathways critical for the survival of pathogens and cancer cells.
Case Study: Anticancer Activity
A study explored novel derivatives of triazoles synthesized through multi-step chemical modifications. These derivatives demonstrated significant anticancer activity against human cancer cell lines, highlighting the potential of triazole-containing compounds in cancer therapy .
Antifungal Properties
Triazole compounds are widely recognized for their antifungal properties. The presence of the bromophenoxy group in this compound enhances its efficacy against fungal pathogens by disrupting their cell membrane integrity.
Case Study: Antifungal Efficacy
Research has shown that triazole derivatives can effectively inhibit the growth of various fungi, including Candida species. The specific compound's structure allows it to interact with fungal enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes .
Agricultural Applications
Compounds like 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can also serve as agrochemicals. Their ability to act as fungicides or herbicides makes them valuable in agricultural settings.
Case Study: Agrochemical Development
Studies have reported on the synthesis and evaluation of triazole-based compounds for their fungicidal activity against crop pathogens. These compounds have shown promising results in protecting crops from fungal infections while being less toxic to non-target organisms .
Material Sciences Applications
The unique properties of this compound also lend themselves to applications in material sciences. The incorporation of triazole groups can enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Modification
Research has demonstrated that incorporating triazole derivatives into polymer matrices can improve their thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives within the 1,2,4-triazole-acetamide family. Below is a comparative analysis of key analogs, focusing on substituent variations and their hypothesized pharmacological impacts:
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Acetamide Derivatives
Key Findings from Structural Comparisons
Substituent Positional Effects: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance compared to the 2,4-dimethylphenyl analog (). This difference may reduce binding affinity in sterically sensitive targets . Bromophenoxy (target) vs.
Electronic and Functional Group Modifications: Pyridinyl () and amino () groups introduce hydrogen-bonding capabilities absent in the target compound, which relies on bromophenoxy and benzyl groups for hydrophobic interactions .
Anti-Exudative Activity: Compounds with bulky aromatic substituents (e.g., benzyl, bromophenoxy) exhibit anti-exudative activity comparable to diclofenac at 10 mg/kg, as seen in structurally related analogs (). The target’s substituents suggest similar efficacy, though experimental validation is needed .
Biological Activity
The compound 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 538.37 g/mol. The presence of various functional groups in its structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H25BrN4O2S |
| Molecular Weight | 538.37 g/mol |
| LogP | 3.3606 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 49.372 Ų |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it possesses activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- In vitro Studies :
- The compound was evaluated using the agar disc diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter similar to that of conventional antibiotics .
- Minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations below 100 µg/mL for several tested strains.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound, particularly against various cancer cell lines.
- Cell Line Studies :
- In vitro tests demonstrated cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency .
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural components.
- Triazole Ring : Essential for antimicrobial and anticancer activity; modifications at this position can enhance potency.
- Sulfanyl Group : Contributes to increased lipophilicity and improved cell membrane permeability.
- Benzyl and Dimethylphenyl Substituents : These groups are critical for enhancing binding affinity to target proteins involved in cancer progression.
Case Studies
Several studies have explored the biological potential of similar compounds within the same chemical class:
- Thiazole Derivatives : Research on thiazole-based compounds demonstrated promising anticancer activities, suggesting that modifications similar to those in the triazole derivatives could yield enhanced effects .
- Triazole-Based Antifungals : Compounds with triazole moieties have shown effectiveness against fungal infections, indicating a broader spectrum of activity for triazole-containing structures .
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
The synthesis of triazole-thioacetamide derivatives typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or esters, followed by functionalization of the triazole core. For example:
- Step 1 : React 4-amino-3,5-bis(halophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under reflux with catalytic glacial acetic acid (4–6 hours) .
- Step 2 : Introduce the sulfanylacetamide moiety via nucleophilic substitution using 2-chloro-N-(2,3-dimethylphenyl)acetamide in the presence of a base like K₂CO₃ .
Optimization : Monitor reaction progress with TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >70% are achievable with stoichiometric control and inert atmosphere .
What spectroscopic and computational methods are suitable for structural validation?
- FT-IR : Confirm the presence of key functional groups (e.g., C=O at ~1680 cm⁻¹, N-H stretch at ~3300 cm⁻¹, and C-S at ~650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.0 ppm), triazole protons (δ 8.2–8.5 ppm), and methyl groups (δ 2.1–2.4 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triazole ring planarity, bond angles) .
- DFT calculations : Compare experimental vibrational spectra with B3LYP/6-311++G(d,p)-optimized geometries to validate electronic structure .
How can researchers assess the compound’s preliminary bioactivity?
- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar diffusion or microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
- Docking studies : Screen against target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina to predict binding modes .
Advanced Research Questions
How can conflicting bioactivity data across studies be resolved?
- Source analysis : Compare assay conditions (e.g., solvent/DMSO concentration, incubation time). For example, MIC discrepancies may arise from variations in bacterial inoculum size .
- SAR studies : Systematically modify substituents (e.g., replace 4-bromophenoxy with 4-chlorophenoxy) to isolate contributing groups .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .
What computational approaches optimize reaction pathways for scale-up?
- Reaction path search : Use quantum chemistry (e.g., Gaussian) to map energy profiles for key steps (e.g., triazole cyclization) .
- Machine learning : Train models on existing reaction data (e.g., solvent, temperature) to predict optimal conditions .
- Process simulation : Model large-scale synthesis in Aspen Plus to minimize waste and energy use .
How does the electronic structure influence reactivity and intermolecular interactions?
- HOMO-LUMO analysis : Calculate frontier orbitals (e.g., HOMO localized on triazole, LUMO on acetamide) to predict nucleophilic/electrophilic sites .
- NBO analysis : Identify hyperconjugative interactions (e.g., LP(S) → σ*(C-N)) stabilizing the sulfanylacetamide moiety .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability .
What strategies mitigate degradation during long-term storage?
- Stability studies : Monitor decomposition via accelerated aging (40°C/75% RH for 6 months) with HPLC .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon .
- Degradation pathway analysis : Use LC-MS to identify hydrolytic/byproducts (e.g., cleavage of sulfanyl group) .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Benzaldehyde, EtOH, ∆ | 68 | 95% | |
| 2 | 2-Chloroacetamide, K₂CO₃ | 72 | 98% |
Table 2: Comparative Bioactivity Data
| Study | MIC (S. aureus) (μg/mL) | Cytotoxicity (IC₅₀, HEK-293) (μg/mL) | Notes |
|---|---|---|---|
| A | 8.2 | >100 | DMSO 1% |
| B | 12.5 | 85 | DMSO 2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
